
Zoledronate disodium hydrate
Descripción general
Descripción
Zoledronate Disodium is the disodium salt form of zoledronate, a synthetic imidazole, third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.
An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA; OSTEITIS DEFORMANS; and OSTEOPOROSIS.
Aplicaciones Científicas De Investigación
Treatment of Osteoporosis
Clinical Efficacy
Zoledronate is primarily utilized in the management of osteoporosis, particularly in postmenopausal women and patients with glucocorticoid-induced osteoporosis. A pivotal study known as the HORIZON trial demonstrated that annual intravenous administration of zoledronic acid significantly reduces the risk of vertebral and hip fractures. In this trial, patients receiving zoledronic acid experienced an 8.6% incidence of new clinical fractures compared to 13.9% in the placebo group, translating to a 35% risk reduction .
Long-term Benefits
Long-term studies indicate that zoledronic acid not only decreases fracture risk but also improves mortality rates associated with osteoporotic fractures. The same trial reported a 28% reduction in all-cause mortality among those treated with zoledronic acid .
Prevention of Skeletal-Related Events
Oncology Applications
Zoledronate is extensively used in oncology for preventing skeletal-related events (SREs) in patients with advanced malignancies involving bone. The drug is effective in reducing the incidence of pathological fractures, spinal cord compression, and the need for radiation or surgical interventions related to bone complications .
Dosage and Administration
For adults, the recommended dose for preventing SREs is typically 4 mg administered as an intravenous infusion over at least 15 minutes. In patients with renal impairment, dosage adjustments are necessary to mitigate risks associated with renal function .
Emerging Applications in Regenerative Medicine
Local Application for Bone Regeneration
Recent studies have explored the local application of zoledronate for enhancing bone regeneration. Research indicates that soaking β-tricalcium phosphate (β-TCP) scaffolds in zoledronic acid can inhibit early bone resorption while promoting osteoid formation and neovascularization . This approach shows promise for applications in bone transplantation and healing fractures.
Case Study Insights
A notable case involved a patient with solitary osseous plasmacytoma who was treated with zoledronic acid, leading to improved outcomes and highlighting its potential beyond traditional uses . Such findings suggest that localized delivery methods could optimize therapeutic effects while minimizing systemic exposure.
Safety Profile and Considerations
Adverse Effects and Renal Function
While zoledronic acid is generally well-tolerated, it can cause transient adverse reactions such as flu-like symptoms and renal impairment if not properly managed. Studies emphasize the importance of hydration before and after administration to protect renal function . In clinical settings, monitoring renal parameters is critical to ensure patient safety.
Summary Table: Key Applications of Zoledronate Disodium Hydrate
Propiedades
Fórmula molecular |
C5H16N2Na2O11P2 |
---|---|
Peso molecular |
388.11 g/mol |
Nombre IUPAC |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |
Clave InChI |
IEJZOPBVBXAOBH-UHFFFAOYSA-L |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.